Cas no 7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-)
7773-56-0 structure
Product Name:2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
CAS No:7773-56-0
MF:C15H20O4
MW:264.316905021667
CID:562729
PubChem ID:5375200
Update Time:2025-04-19
2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
- (±)-ABSCISIC ACID, MIXED ISOMERS
- (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
- 5-(1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-ENYL)-3-METHYLPENTA-2,4-DIENOIC ACID
- ()-Abscisic acid, mixed isomers ()-ABA, mixed isomers
- NSC 146877
- NSC148832
- CHEMBL1965138
- SCHEMBL2591173
- SR-01000644017-5
- ()-Abscisic acid
- HMS1668O07
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
- 2-trans-ABA
- NSC 148832
- SCHEMBL2591175
- (+)-Abscisin II
- AKOS015910460
- Dormin (abscission factor)
- CCG-54961
- SR-01000644017-1
- NSC-146877
- J-007892
- Abscisic acid, (+)-
- NSC-148832
- DTXSID801033715
- LS-14421
- ( inverted exclamation markA)-trans-Abscisic acid
- (+)-cis-Abscisic acid
- 2-trans-abscisic acid
- 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [S-(Z,E)]-
- 7773-56-0
- NCGC00160152-02
- 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid, 9CI
- Q27131879
- (-)-cis,trans-Abscisic acid
- 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexan-1-yl)-3-methyl-2,4-pentadienoic acid
- 21293-29-8
- MLS000766141
- 2228-72-0
- ABSCISIC ACID
- CS-0638879
- NCGC00160152-01
- cis-trans-(+)-Abscissic acid
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
- SR-01000644017-4
- JLIDBLDQVAYHNE-WEYXYWBQSA-N
- CHEBI:93815
- Dormin
- SR-01000644017
- HMS2269H09
- CHEBI:62426
- (+)-Abscisic acid
- (2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
- NSC146877
- HY-N2549A
- ()-2-is-4-rans-bscisic acid; ()-BA
- (S-(2Z,4E))-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid #
- NS00014679
- 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [s-(Z,E)]-
- 2-cis,4-trans-Abscisic acid
- ABA
- SMR000528625
- cis-Abscisic acid
- Spectrum_001158
- Spectrum4_001841
- NS00083463
- 5-(1-hydroxy-4-oxo-2,6,6-trimethylcyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
- SpecPlus_000450
- DTXSID90860135
- KBioSS_001638
- Oprea1_187043
- Q27165538
- (+/-)-2-cis-4-trans-Abscisic acid; (+/-)-ABA
- FT-0619562
- KBio3_002416
- 17alpha-HydroxyprogesteroneCaproate
- SPBio_001545
- (+)-Abscisic acid;Abscisinsaeure;( inverted exclamation markA)-cis,trans-Abscisic acid
- KBioGR_002242
- AKOS030241514
- FT-0604467
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-1-cyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
- Spectrum2_001503
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- FT-0604385
- FT-0621710
- (2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
- KBio2_001638
- Spectrum3_001528
- KBio2_004206
- FT-0619875
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
- DivK1c_006546
- KBio1_001490
- BCP32061
- NCI60_001025
- KBio2_006774
-
- Inchi: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)
- InChI Key: JLIDBLDQVAYHNE-UHFFFAOYSA-N
- SMILES: OC1(C=CC(=CC(=O)O)C)C(C)=CC(CC1(C)C)=O
Computed Properties
- Exact Mass: 264.1362
- Monoisotopic Mass: 264.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.193
- Melting Point: 186℃
- Boiling Point: 458.7 °C at 760 mmHg
- Flash Point: 245.4 °C
- PSA: 74.6
- LogP: 2.24990
2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Security Information
2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-) Related Products
- 21293-29-8((+)-cis,trans-Abscisic Acid)
- 29448-38-2((±)-Abscisic Aldehyde)
- 14375-45-2((±)-Abscisic acid)
- 41944-86-9((+)-Abscisic Aldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk